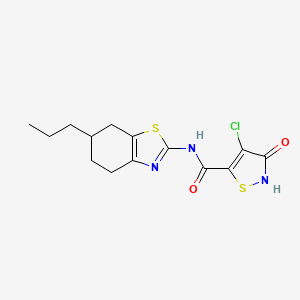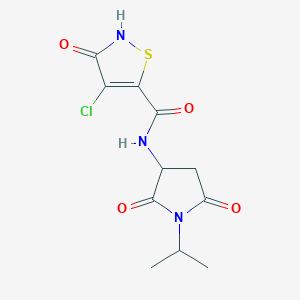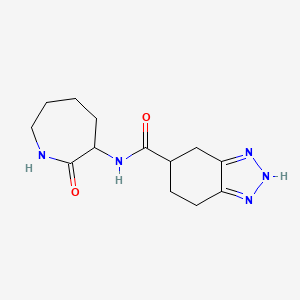![molecular formula C16H23F3N2O3 B6782879 N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide](/img/structure/B6782879.png)
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-spiro[2-oxabicyclo[320]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the trifluoroethyl and morpholine groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cycloaddition reactions or ring-closing metathesis.
Introduction of Functional Groups: The trifluoroethyl group can be introduced via nucleophilic substitution reactions, while the morpholine moiety can be added through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of new materials with specific functionalities, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different functional groups.
Trifluoroethyl-Containing Compounds: Compounds that contain the trifluoroethyl group, which imparts unique chemical properties.
Morpholine Derivatives: Compounds that include the morpholine moiety, which is common in medicinal chemistry.
Uniqueness
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to its combination of a spirocyclic core, trifluoroethyl group, and morpholine moiety. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O3/c17-16(18,19)9-21-5-7-23-8-11(21)14(22)20-12-10-2-6-24-13(10)15(12)3-1-4-15/h10-13H,1-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXWSRZYASZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3C2OCC3)NC(=O)C4COCCN4CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B6782796.png)
![N-[2-(azepan-1-yl)phenyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782830.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782832.png)
![1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782840.png)
![N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6782842.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B6782850.png)
![1-Cyclopropyl-2-methyl-5-[4-(6-methylpyridazin-3-yl)-1,4-diazepane-1-carbonyl]pyridin-4-one](/img/structure/B6782855.png)

![2-(2-Ethylmorpholin-4-yl)-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6782871.png)

![1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782888.png)
![2-(6-azabicyclo[3.2.0]heptan-6-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B6782893.png)
![4-[4-(1H-indol-3-yl)piperidine-1-carbonyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B6782899.png)

